molecular formula C20H24FN7 B5640780 5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine

5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine

Cat. No. B5640780
M. Wt: 381.4 g/mol
InChI Key: OLROASKDSPDBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For example, a practical synthesis approach was described by Zhang et al. (2009), involving a telescoped series of reactions to produce a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, showcasing the complexity and strategic planning required in synthetic chemistry for compounds with similar structural features (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound involves careful design to achieve desired biological activities. For example, Kubo et al. (2021) discussed the design, synthesis, and biological evaluation of GPR119 agonists, highlighting the importance of molecular architecture in interacting with biological targets (Kubo et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds are influenced by their functional groups and molecular framework. Sutherland et al. (2022) explored the structure–activity relationships for anti-mycobacterial activity, demonstrating how modifications to the molecular structure can significantly impact biological activity (Sutherland et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the compound's application in drug development. For instance, Garre et al. (2019) synthesized a highly fluorescent family of unsymmetrical organoboron complexes, emphasizing the role of physical properties in determining the utility of a compound in applications beyond medicinal chemistry (Garre et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under physiological conditions, and potential for bioconjugation, are essential for designing compounds with desired biological functions. The synthesis and evaluation of substituted imidazo[1,2-a]pyridines by Fookes et al. (2008) provide insights into how chemical properties are tailored for specific biological targets (Fookes et al., 2008).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves determining how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity and potential hazards. It can include determining its LD50 (the dose that is lethal to 50% of a population), its potential for causing cancer or other health effects, and the precautions that should be taken when handling it .

Future Directions

This involves predicting or suggesting future areas of study based on the known properties and uses of the compound .

properties

IUPAC Name

5-fluoro-N,N-dimethyl-2-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7/c1-26(2)19-17(21)12-24-20(25-19)28-10-5-6-15(13-28)18-23-9-11-27(18)14-16-7-3-4-8-22-16/h3-4,7-9,11-12,15H,5-6,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLROASKDSPDBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine

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